molecular formula C11H18NO3P B13565379 Phosphonic acid, [(R)-aminophenylmethyl]-, diethyl ester CAS No. 159116-97-9

Phosphonic acid, [(R)-aminophenylmethyl]-, diethyl ester

Cat. No.: B13565379
CAS No.: 159116-97-9
M. Wt: 243.24 g/mol
InChI Key: KVEBNTWOYMYORY-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, [®-aminophenylmethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is a derivative of phosphonic acid and is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [®-aminophenylmethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate aminophenylmethyl derivative. One common method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and diethyl phosphite. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [®-aminophenylmethyl]-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphonic acid, [®-aminophenylmethyl]-, diethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, [®-aminophenylmethyl]-, diethyl ester involves its interaction with molecular targets through its phosphonic acid moiety. This moiety can form strong hydrogen bonds and coordinate with metal ions, making it effective in enzyme inhibition and metal chelation. The compound’s ability to mimic phosphate groups allows it to interfere with biological pathways that involve phosphorylation .

Comparison with Similar Compounds

Phosphonic acid, [®-aminophenylmethyl]-, diethyl ester can be compared with other similar compounds such as:

The uniqueness of phosphonic acid, [®-aminophenylmethyl]-, diethyl ester lies in its specific combination of functional groups, which confer unique chemical properties and applications.

Properties

CAS No.

159116-97-9

Molecular Formula

C11H18NO3P

Molecular Weight

243.24 g/mol

IUPAC Name

(R)-diethoxyphosphoryl(phenyl)methanamine

InChI

InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10/h5-9,11H,3-4,12H2,1-2H3/t11-/m1/s1

InChI Key

KVEBNTWOYMYORY-LLVKDONJSA-N

Isomeric SMILES

CCOP(=O)([C@H](C1=CC=CC=C1)N)OCC

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)N)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.